molecular formula C8H9BrN2S B3271173 N-methyl-1,3-benzothiazol-2-amine hydrobromide CAS No. 54237-38-6

N-methyl-1,3-benzothiazol-2-amine hydrobromide

Cat. No. B3271173
CAS RN: 54237-38-6
M. Wt: 245.14 g/mol
InChI Key: RVGKLZSZPIWJLK-UHFFFAOYSA-N
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Description

“N-methyl-1,3-benzothiazol-2-amine hydrobromide” is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research . It is used as a pharmaceutical intermediate . The molecular formula is C8H9BrN2S and the molecular weight is 245.139 .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as N-methyl-1,3-benzothiazol-2-amine hydrobromide, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of N-methyl-1,3-benzothiazol-2-amine hydrobromide is characterized by the presence of a benzothiazole ring, which is a bicyclic system containing a benzene ring fused to a thiazole ring . The carbon at the 2nd position of the benzothiazole is the most active site from a synthetic and medicinal point of view .


Chemical Reactions Analysis

Benzothiazoles, including N-methyl-1,3-benzothiazol-2-amine hydrobromide, can be synthesized through a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for N-methyl-1,3-benzothiazol-2-amine hydrobromide is not mentioned in the search results, benzothiazole derivatives have been found to exhibit a wide range of biological activities. For example, they have shown anti-tubercular activity, with better inhibition potency found in new benzothiazole derivatives against M. tuberculosis .

Future Directions

Benzothiazole derivatives, including N-methyl-1,3-benzothiazol-2-amine hydrobromide, have a high degree of structural diversity and a broad spectrum of biological activities, making them vital for the investigation of novel therapeutics . Future research may focus on the development of more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

N-methyl-1,3-benzothiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S.BrH/c1-9-8-10-6-4-2-3-5-7(6)11-8;/h2-5H,1H3,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGKLZSZPIWJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=CC=CC=C2S1.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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